Cas no 1897939-69-3 (2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one)

2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one
- EN300-1936526
- 1897939-69-3
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- Inchi: 1S/C8H7BrFNO2/c9-4-1-5(7(12)3-11)8(13)6(10)2-4/h1-2,13H,3,11H2
- InChI Key: UNXJABNNEKXNSF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)C(CN)=O)O)F
Computed Properties
- Exact Mass: 246.96442g/mol
- Monoisotopic Mass: 246.96442g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
- XLogP3: 1.7
2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1936526-0.1g |
2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one |
1897939-69-3 | 0.1g |
$715.0 | 2023-09-17 | ||
Enamine | EN300-1936526-10.0g |
2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one |
1897939-69-3 | 10g |
$3500.0 | 2023-06-02 | ||
Enamine | EN300-1936526-10g |
2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one |
1897939-69-3 | 10g |
$3500.0 | 2023-09-17 | ||
Enamine | EN300-1936526-0.25g |
2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one |
1897939-69-3 | 0.25g |
$748.0 | 2023-09-17 | ||
Enamine | EN300-1936526-1.0g |
2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one |
1897939-69-3 | 1g |
$813.0 | 2023-06-02 | ||
Enamine | EN300-1936526-0.05g |
2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one |
1897939-69-3 | 0.05g |
$683.0 | 2023-09-17 | ||
Enamine | EN300-1936526-1g |
2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one |
1897939-69-3 | 1g |
$813.0 | 2023-09-17 | ||
Enamine | EN300-1936526-2.5g |
2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one |
1897939-69-3 | 2.5g |
$1594.0 | 2023-09-17 | ||
Enamine | EN300-1936526-5.0g |
2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one |
1897939-69-3 | 5g |
$2360.0 | 2023-06-02 | ||
Enamine | EN300-1936526-0.5g |
2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one |
1897939-69-3 | 0.5g |
$781.0 | 2023-09-17 |
2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one Related Literature
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
Additional information on 2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one
Professional Introduction to 2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one (CAS No. 1897939-69-3)
2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one, identified by its CAS number 1897939-69-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The structural features of 2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one, particularly the presence of a bromine substituent, a fluorine atom, and a hydroxyl group on the aromatic ring, contribute to its unique chemical properties and potential pharmacological effects.
The synthesis and characterization of 2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one have been extensively studied in recent years. The bromine and fluorine atoms introduce electronic and steric effects that can modulate the reactivity and binding affinity of the molecule. These elements are commonly employed in drug design due to their ability to enhance metabolic stability and improve interactions with biological targets. The hydroxyl group further adds to the compound's versatility, allowing for further functionalization and derivatization to explore new pharmacological pathways.
In the context of contemporary pharmaceutical research, 2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one has been investigated for its potential applications in treating various diseases. One of the most compelling areas of research is its role in developing inhibitors for enzymes that are implicated in inflammatory and infectious diseases. The structural motif of this compound resembles known bioactive scaffolds, suggesting that it may interfere with key enzymatic processes by binding to specific pockets on target proteins.
Recent studies have demonstrated that derivatives of 2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response. The bromine substituent, in particular, has been shown to enhance binding affinity by participating in halogen bonding interactions with residues in the enzyme active site. This mechanism of action aligns with current trends in drug discovery, where modulating enzyme activity through precise structural design is a key strategy for developing effective therapeutics.
The fluorine atom in 2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one also plays a crucial role in determining its pharmacological profile. Fluorinated aromatic compounds are known for their improved pharmacokinetic properties, including enhanced lipophilicity and metabolic stability. These characteristics are highly desirable in drug development, as they can lead to longer half-lives and reduced dosing frequencies. Moreover, fluorine atoms can influence the electronic properties of the molecule, thereby affecting its binding interactions with biological targets.
Another area where 2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one has shown promise is in the development of antiviral agents. The structural features of this compound allow it to mimic natural substrates or inhibitors of viral enzymes, thereby disrupting viral replication cycles. For instance, researchers have explored its potential as a scaffold for developing inhibitors of proteases that are essential for viral polyproteins processing. The presence of both basic (amino) and acidic (hydroxyl) functional groups provides opportunities for designing molecules that can interact with both polar and non-polar regions of viral proteins.
The hydroxyl group on the aromatic ring not only contributes to the solubility and bioavailability of 2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one but also serves as a site for further chemical modification. By introducing additional substituents or functional groups at this position, researchers can fine-tune the pharmacological properties of the molecule. This flexibility makes it an attractive candidate for structure-based drug design, where iterative modifications are performed based on computational modeling and experimental data.
In summary, 2-amino-1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one (CAS No. 1897939-69-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including bromine, fluorine, and hydroxyl substituents, make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. The ongoing studies on this compound highlight its importance in addressing unmet medical needs through innovative drug design strategies.
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